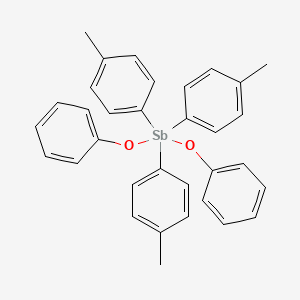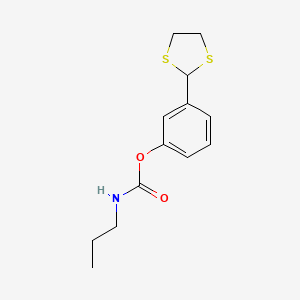![molecular formula C11H14O B14576019 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne CAS No. 61207-97-4](/img/structure/B14576019.png)
3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne is an organic compound with the molecular formula C11H14O It is characterized by the presence of a hexa-1,5-diyne backbone with a pent-4-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of a pent-4-en-1-yl halide with a hexa-1,5-diyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pent-4-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of hexane derivatives.
Substitution: Formation of various substituted alkenes or alkynes.
Scientific Research Applications
3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to form stable products. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,5-diyne: A simpler compound with a similar backbone but without the pent-4-en-1-yloxy substituent.
Pent-4-en-1-yne: Contains the pent-4-en-1-yloxy group but lacks the hexa-1,5-diyne structure.
Uniqueness
3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne is unique due to the combination of the hexa-1,5-diyne backbone and the pent-4-en-1-yloxy substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61207-97-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-pent-4-enoxyhexa-1,5-diyne |
InChI |
InChI=1S/C11H14O/c1-4-7-8-10-12-11(6-3)9-5-2/h2-4,11H,1,7-10H2 |
InChI Key |
VOSPXBQGVIFINK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC(CC#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14575936.png)
![8-Chloro-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14575946.png)


![1,1'-{[4-(Methoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14575972.png)

![1,1'-[(4-Ethynylphenyl)methylene]dipiperidine](/img/structure/B14575984.png)

![2-(Pyridin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14575997.png)
![{3-[Butyl(cyanomethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576005.png)

![2-[(E)-2-(2-hydroxyphenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile](/img/structure/B14576032.png)


